
Bis(dibenzylideneacetone)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dibenzylideneacetone)platinum is an organometallic compound that features platinum in a zero oxidation state. It is a coordination complex where platinum is bonded to two molecules of dibenzylideneacetone. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(dibenzylideneacetone)platinum can be synthesized through the reaction of platinum(II) chloride with dibenzylideneacetone in the presence of a reducing agent. The reaction typically takes place in an organic solvent such as ethanol or acetone under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dibenzylideneacetone)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include a variety of platinum complexes with different ligands, which can be tailored for specific applications in catalysis, materials science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Bis(dibenzylideneacetone)platinum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic properties.
Wirkmechanismus
The mechanism by which bis(dibenzylideneacetone)platinum exerts its effects involves the coordination of platinum with various ligands. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are fundamental to its catalytic activity. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds and the transformation of reactants into desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dibenzylideneacetone)palladium: Similar in structure and used in similar catalytic applications.
Tris(dibenzylideneacetone)dipalladium: Another palladium complex with enhanced catalytic properties.
Platinum(II) acetylacetonate: A platinum complex with different ligands but similar applications in catalysis.
Uniqueness
Bis(dibenzylideneacetone)platinum is unique due to its stability and versatility. It offers a balance of reactivity and stability that makes it suitable for a wide range of applications. Its ability to undergo various chemical transformations while maintaining its structural integrity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C34H28O2Pt |
|---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/2C17H14O.Pt/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+; |
InChI-Schlüssel |
SWJXYIHLHXRZNT-SVLSSHOZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



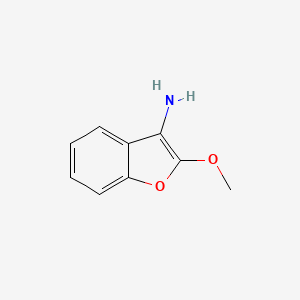
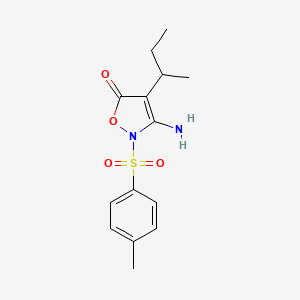
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
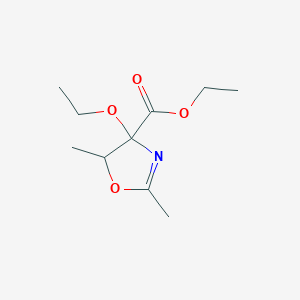

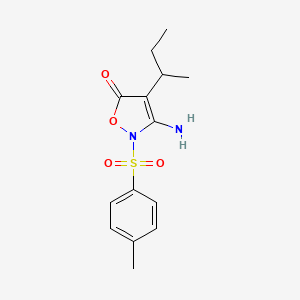
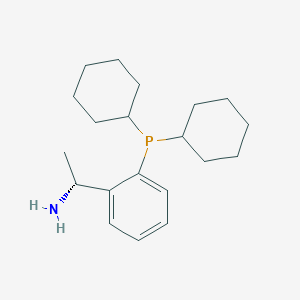
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)


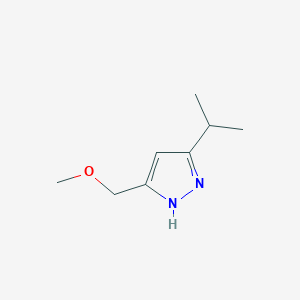
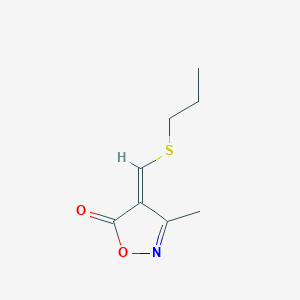
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
